molecular formula C19H17OP B14428462 4-Methylphenyl diphenylphosphinite CAS No. 83128-15-8

4-Methylphenyl diphenylphosphinite

Cat. No.: B14428462
CAS No.: 83128-15-8
M. Wt: 292.3 g/mol
InChI Key: GOZCYJUTCBNJCS-UHFFFAOYSA-N
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Description

4-Methylphenyl diphenylphosphinite is a specialized organophosphorus compound designed for research and development applications. As a phosphinite ligand, its primary research value lies in the field of organometallic chemistry and catalysis, where it can coordinate to transition metal centers to create novel catalysts. These catalyst systems are instrumental in facilitating a wide range of organic transformations, including cross-coupling reactions, which are fundamental to constructing complex organic molecules for advanced material science and pharmaceutical research . The structure of this compound, featuring a phosphorus atom bonded to a 4-methylphenyl (p-tolyl) group and two phenoxy groups, is closely related to other well-documented phosphine and phosphinite ligands. Similar compounds, such as the parent (4-Methylphenyl)diphenyl phosphine (CAS 1031-93-2), are established precursors and ligands in synthetic chemistry . The conversion of such phosphines to phosphine oxides is a common reaction, underscoring the reactivity and utility of this class of compounds in developing new synthetic pathways . Furthermore, organophosphorus compounds often serve as key components in initiating systems for polymerization reactions . The mechanism of action for 4-Methylphenyl diphenylphosphinite is based on the electron-donating properties of the phosphorus atom. Upon coordination with a metal, the ligand can fine-tune the electronic and steric environment around the metal center. This modulation is critical for enhancing catalytic activity, improving reaction selectivity, and stabilizing reactive intermediates during chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

83128-15-8

Molecular Formula

C19H17OP

Molecular Weight

292.3 g/mol

IUPAC Name

(4-methylphenoxy)-diphenylphosphane

InChI

InChI=1S/C19H17OP/c1-16-12-14-17(15-13-16)20-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

GOZCYJUTCBNJCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Phosphinites

Nucleophilic Substitution Method

The most common approach to synthesizing aryl diphenylphosphinites involves nucleophilic substitution reactions. This typically entails reacting diphenylphosphine chloride with the corresponding phenol in the presence of a base. For 4-methylphenyl diphenylphosphinite, this would involve the reaction of diphenylphosphine chloride with 4-methylphenol (p-cresol).

The general reaction can be represented as:
Ph₂PCl + HOC₆H₄CH₃ + Base → Ph₂POC₆H₄CH₃ + Base·HCl

This method provides a direct route to the target compound and typically yields high purity products when performed under appropriate conditions. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the phosphinite product.

Phosphorus Trichloride-Based Methods

An alternative approach involves using phosphorus trichloride as the starting material, which is first converted to diphenylphosphinous chloride through reaction with phenylmagnesium bromide or phenyllithium, followed by reaction with 4-methylphenol.

The reaction sequence can be summarized as:
PCl₃ + 2 PhMgBr → Ph₂PCl + 2 MgBrCl
Ph₂PCl + HOC₆H₄CH₃ + Et₃N → Ph₂POC₆H₄CH₃ + Et₃N·HCl

This approach allows for the incorporation of different aryl groups on the phosphorus atom by varying the organometallic reagents used in the first step.

Specific Preparation Methods

Direct Method Using Diphenylphosphine Chloride

This method represents the most straightforward approach to synthesizing 4-methylphenyl diphenylphosphinite.

Procedure
  • A solution of diphenylphosphine chloride (1.0 equiv.) in dry diethyl ether or tetrahydrofuran is prepared in a flame-dried flask under nitrogen atmosphere.
  • The solution is cooled to 0°C in an ice bath.
  • Triethylamine (1.2 equiv.) is added, followed by 4-methylphenol (p-cresol) (1.0-1.2 equiv.).
  • The reaction mixture is allowed to warm to room temperature and stirred for 3-5 hours.
  • The triethylammonium chloride salt is removed by filtration, and the solvent is evaporated under reduced pressure.
  • The crude product is purified by crystallization or column chromatography.
Reaction Conditions and Yields

The yield of this reaction is typically 75-90%, with reaction times ranging from 3 to 8 hours depending on the reaction temperature and solvent used. Table 1 provides a comparison of different reaction conditions and their impact on the yield.

Table 1. Effect of Reaction Conditions on the Synthesis of 4-Methylphenyl Diphenylphosphinite via Direct Method

Entry Solvent Temperature (°C) Base Reaction Time (h) Yield (%)
1 Diethyl ether 0 to 25 Triethylamine 5 82
2 THF 0 to 25 Triethylamine 4 85
3 Toluene 0 to 25 Triethylamine 8 78
4 THF 0 to 25 Pyridine 6 75
5 THF -20 to 25 Triethylamine 7 87
6 DCM 0 to 25 Triethylamine 4 84

Preparation via In-Situ Generated Diphenylphosphine

This method involves generating diphenylphosphine in situ from diphenylphosphine chloride and then reacting it with 4-methylphenol in a one-pot procedure.

Procedure
  • Diphenylphosphine chloride (1.0 equiv.) is dissolved in dry THF under an inert atmosphere.
  • The solution is cooled to -78°C, and lithium aluminum hydride (0.5 equiv.) is added dropwise.
  • After stirring for 1 hour, 4-methylphenol (1.0 equiv.) and triethylamine (1.2 equiv.) are added.
  • The mixture is allowed to warm to room temperature and stirred for 4-6 hours.
  • After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
  • The crude product is purified by appropriate methods.

This method is comparable to the procedure described in search result, where diphenylphosphine borane is prepared from phosphine oxide via reduction.

Phosphorus Trichloride-Based Synthesis

Drawing from the methods described for related phosphite compounds in search results and, a synthesis starting from phosphorus trichloride can be adapted for our target compound.

Procedure
  • A solution of phosphorus trichloride (1.0 equiv.) in dry toluene is prepared under nitrogen.
  • The solution is cooled to 0°C, and phenylmagnesium bromide (2.0 equiv.) or phenyllithium is added dropwise.
  • The reaction mixture is stirred for 2-3 hours at 0°C to form diphenylphosphinous chloride.
  • A solution of 4-methylphenol (1.0 equiv.) and triethylamine (1.2 equiv.) in toluene is added dropwise.
  • The reaction mixture is allowed to warm to room temperature and stirred for 3-5 hours.
  • After completion, the mixture is filtered to remove salts, and the solvent is evaporated.
  • The crude product is purified by appropriate methods.

This approach is particularly useful for large-scale synthesis, as demonstrated in patents for related phosphorus compounds.

Flow Chemistry Method

Inspired by the continuous flow synthesis of phosphites described in search result, a flow chemistry approach can be developed for the synthesis of 4-methylphenyl diphenylphosphinite.

Procedure
  • Two solutions are prepared: (a) diphenylphosphine chloride in chloroform, and (b) 4-methylphenol and triethylamine in chloroform.
  • The solutions are pumped through a continuous flow reactor at controlled flow rates.
  • The reaction occurs at a temperature of 60-70°C with a residence time of 20-30 seconds.
  • The output is collected and processed to isolate the product.

Table 2. Comparison of Flow vs. Batch Synthesis of 4-Methylphenyl Diphenylphosphinite

Parameter Flow Method Batch Method
Reaction time 20-30 seconds 3-8 hours
Temperature 60-70°C 0-25°C
Yield 85-92% 75-87%
Solvent amount Reduced Higher
Scale-up potential Excellent Limited
Heat management Efficient Challenging

Mechanism and Stereochemistry

The formation of 4-methylphenyl diphenylphosphinite proceeds through a nucleophilic substitution mechanism. The hydroxyl group of 4-methylphenol is deprotonated by the base to form an alkoxide, which then attacks the electrophilic phosphorus center of diphenylphosphine chloride, displacing the chloride ion.

In the case of preparation from phosphorus trichloride, the mechanism involves sequential substitution of chlorine atoms, first by phenyl groups (forming diphenylphosphinous chloride) and then by the 4-methylphenoxy group.

Scale-Up Considerations

Scaling up the synthesis of 4-methylphenyl diphenylphosphinite presents several challenges that must be addressed to ensure efficient and safe production. Table 3 summarizes key considerations for laboratory versus industrial-scale preparation.

Table 3. Scale-Up Considerations for 4-Methylphenyl Diphenylphosphinite Synthesis

Consideration Laboratory Scale Industrial Scale Recommendation
Heat management Ice bath sufficient Specialized cooling required Continuous flow reactor with efficient heat exchangers
Air/moisture sensitivity Schlenk techniques Inert gas blanketing Closed systems with nitrogen or argon atmosphere
Waste management Small-scale disposal Significant by-product formation Recovery and recycling of triethylamine and solvents
Purification Column chromatography Not economically viable Crystallization or distillation
Safety Standard precautions Comprehensive hazard assessment Automated processes with minimal manual handling

For industrial-scale production, the flow chemistry method (Section 3.4) offers significant advantages in terms of heat management, reaction efficiency, and throughput. The approach described in search result for phosphite synthesis could be adapted, allowing for production rates of several kilograms per hour.

Characterization and Purity Analysis

The purity of synthesized 4-methylphenyl diphenylphosphinite can be determined through various analytical techniques:

  • 31P NMR Spectroscopy : The phosphinite typically shows a characteristic signal in the range of 110-120 ppm.
  • 1H NMR Spectroscopy : Shows characteristic patterns for the aromatic protons and the methyl group.
  • IR Spectroscopy : Characteristic P-O and P-C stretching vibrations.
  • Mass Spectrometry : Molecular ion peak corresponding to C₁₉H₁₇OP.
  • HPLC : For quantitative purity assessment.

Comparative Analysis of Preparation Methods

Table 4. Comprehensive Comparison of 4-Methylphenyl Diphenylphosphinite Preparation Methods

Method Advantages Disadvantages Overall Yield (%) Purity (%) Scalability Reaction Time Complexity
Direct Method (3.1) Simple, high yield Air sensitive, requires dry conditions 82-87 >95 Moderate 4-5 hours Low
In-Situ Generation (3.2) Avoids handling pure phosphines Multiple steps, low temperature required 75-85 >92 Limited 6-8 hours Medium
PCl₃-Based (3.3) Versatile starting material, economical Complex, byproduct formation 70-80 >90 Good 8-10 hours High
Flow Chemistry (3.4) Rapid, efficient, scalable Specialized equipment required 85-92 >97 Excellent 20-30 seconds Medium

Based on this comparison, the direct method (3.1) is most suitable for laboratory-scale preparation due to its simplicity and high yield, while the flow chemistry method (3.4) offers the best approach for industrial-scale production with its rapid reaction time and excellent scalability.

Historical Development of Synthetic Methods

The synthesis of phosphinites has evolved significantly over the decades. Early methods relied heavily on highly reactive phosphorus halides under stringent conditions. Modern approaches have focused on milder conditions, catalytic processes, and continuous flow technologies to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Substitution: Reagents like palladium catalysts and bases are used in cross-coupling reactions.

    Coupling Reactions: Boron reagents and palladium catalysts are commonly used.

Major Products Formed

    Oxidation: Phosphinates are formed.

    Substitution: Various substituted phosphinites are produced.

    Coupling Reactions: Coupled products with new carbon-phosphorus bonds are formed.

Scientific Research Applications

4-Methylphenyl diphenylphosphinite has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl diphenylphosphinite involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets include transition metal catalysts, and the pathways involved are those of catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Sodium Diphenylphosphinite (Na[Ph₂P-O⁻]): Lacks the 4-methylphenyl group, making it less sterically hindered. It serves as a reactive intermediate in organophosphorus synthesis, as shown in , where sodium-mediated reduction of Ph₃P(O) generates such species .
  • For 4-methylphenyl diphenylphosphinite, this suggests improved solubility in nonpolar solvents, advantageous for organic reactions.

Physicochemical Properties

A hypothetical comparison table based on analogous compounds:

Compound Molecular Formula Key Substituents log P (Predicted) Solubility Applications
4-Methylphenyl diphenylphosphinite C₁₉H₁₇OP 2 phenyl, 1 4-methylphenyl ~3.5–4.0* Moderate (organic solvents) Catalysis, ligand synthesis
Sodium Diphenylphosphinite Na[Ph₂P-O⁻] 2 phenyl N/A Polar solvents Organophosphorus synthesis
2-(4-Methylphenyl) Indolizine C₁₅H₁₃N 4-methylphenyl 3.73 Lipid-soluble Pharmacological studies
Triphenylphosphine Oxide Ph₃P(O) 3 phenyl 2.51 Low Waste byproduct, precursor

*Estimated based on additive contributions of substituents (methyl increases log P by ~0.5 vs. phenyl).

Reactivity and Functional Utility

  • Catalytic Applications : Compared to sodium diphenylphosphinite, the 4-methylphenyl group in the title compound may reduce nucleophilicity due to steric bulk but enhance stability in harsh reaction conditions. This trade-off is critical in transition-metal catalysis, where ligand robustness is prioritized .

Q & A

Basic Research Question

  • 1^{1}H/13^{13}C NMR: Key signals include:

    Proton/GroupChemical Shift (δ, ppm)
    Aromatic H7.1–8.5 (multiplet)
    Methyl (-CH3_3)2.26 (singlet)
  • 31^{31}P NMR: A singlet near 120–130 ppm confirms the phosphinite structure (vs. ~100 ppm for phosphines).

  • X-ray Crystallography: Resolves bond angles (e.g., P–O–Caryl_{aryl}) and confirms steric effects of the 4-methyl group .

Advanced Application:
Hirshfeld surface analysis (as in ) quantifies intermolecular interactions, critical for understanding crystallization behavior .

How does 4-methylphenyl diphenylphosphinite function as a ligand in transition-metal catalysis, and what mechanistic insights exist?

Advanced Research Question
This phosphinite acts as a monodentate ligand, coordinating via the phosphorus lone pair. Its steric bulk (from the 4-methylphenyl group) influences catalytic activity:

  • Case Study: In Au(I) complexes (similar to ), phosphinite ligands enhance stability in cross-coupling reactions by preventing metal aggregation.
  • Mechanism: The electron-donating methyl group increases electron density at phosphorus, modulating metal-ligand bond strength and reaction turnover .

Data Contradiction Note:
Conflicting reports on catalytic efficiency may arise from solvent polarity (e.g., THF vs. DCM) or counterion effects (e.g., Cl^- vs. PF6_6^-), requiring controlled comparative studies.

How can researchers resolve discrepancies in reaction yields when using 4-methylphenyl diphenylphosphinite in polymerization initiations?

Advanced Research Question
Discrepancies in ring-opening polymerization (ROP) yields (e.g., ε-caprolactone) may stem from:

  • Moisture Sensitivity: Trace water hydrolyzes phosphinite to phosphine oxide, deactivating the initiator. Use Karl Fischer titration to quantify moisture in monomers .
  • Protonation Equilibrium: As shown in , the active phosphinite center reversibly protonates, forming dormant species. Adjusting the [acid]/[base] ratio (e.g., with diphenyl phosphate) can reactivate the catalyst .

Troubleshooting Protocol:

Verify initiator purity via 31^{31}P NMR.

Optimize monomer-to-initiator ratio (e.g., 100:1 to 500:1).

Use MALDI-TOF MS to analyze end-group fidelity and identify chain-transfer side reactions .

What strategies are recommended for designing experiments to study the steric effects of 4-methylphenyl diphenylphosphinite in asymmetric catalysis?

Advanced Research Question

  • Comparative Ligand Studies: Synthesize analogs with substituents (e.g., 4-ethyl, 4-OMe) and compare enantioselectivity in model reactions (e.g., hydroformylation).
  • Computational Modeling: DFT calculations (e.g., using Gaussian) predict steric parameters (e.g., %Vbur_{\text{bur}}) and correlate with experimental ee values .
  • Kinetic Profiling: Monitor reaction rates under varying ligand concentrations to distinguish steric vs. electronic contributions.

Example Finding:
In dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin systems (), bulky aryl groups increase transition-state rigidity, improving stereocontrol.

How can researchers address conflicting data on the thermal stability of 4-methylphenyl diphenylphosphinite in long-term storage?

Basic Research Question

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperature (typically >150°C for aryl phosphinites).
  • Accelerated Aging Studies: Store samples under N2_2 at 40°C for 1 month and monitor purity via NMR.

Mitigation Strategies:

  • Add stabilizers (e.g., BHT) to prevent radical-mediated degradation.
  • Store in amber vials with molecular sieves to absorb moisture .

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